molecular formula C8H18N2O3 B1381692 tert-butyl N-[2-(methoxyamino)ethyl]carbamate CAS No. 1564605-36-2

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Cat. No. B1381692
CAS RN: 1564605-36-2
M. Wt: 190.24 g/mol
InChI Key: CGTHSTBSJGODTF-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(methoxyamino)ethyl]carbamate” is a chemical compound with the CAS Number: 1564605-36-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is tert-butyl (2-(methoxyamino)ethyl)carbamate . It is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.24 . It is stored at room temperature and is in the form of an oil .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Antibiotic Research

Due to its role in ceftolozane synthesis, tert-butyl N-[2-(methoxyamino)ethyl]carbamate is significant in antibiotic research, particularly in the development of new treatments for resistant bacterial infections .

Organic Synthesis Methodology

The compound serves as an example in organic synthesis methodology, showcasing various synthetic schemes and transformations, such as amination, reduction, esterification, and trityl protection .

Spectroscopic Analysis

It provides a model for spectroscopic analysis, where its structure and intermediates can be characterized by mass spectrometry, 1H and 13C NMR , and FT-IR spectroscopy .

Chemical Education

As a complex molecule used in advanced antibiotic synthesis, it can be used in chemical education to illustrate multi-step synthetic processes and the importance of protecting groups in organic chemistry .

Pharmacological Studies

The compound’s role in the synthesis of pharmacologically active molecules makes it relevant for studies in drug design and discovery, particularly in the field of anti-infective agents .

Chemical Safety and Handling

The handling and storage of tert-butyl N-[2-(methoxyamino)ethyl]carbamate provide insights into chemical safety practices, as it requires specific precautions due to its reactivity and potential hazards .

Material Science

While not directly related to material science, the methodologies used in synthesizing and analyzing this compound can be applied to the development of new materials with specific functional groups .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)9-5-6-10-12-4/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTHSTBSJGODTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(methoxyamino)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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